

Application Note: Identification of 1-Nitrobutane using Gas Chromatography-Mass Spectrometry (GC-MS)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of **1-nitrobutane** in organic solvents using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology outlines sample preparation, instrument parameters, and data analysis for the qualitative identification of this volatile nitroalkane. The protocol is designed to be a robust starting point for method development and validation in various research and quality control settings.

Introduction

1-Nitrobutane (C₄H₉NO₂) is a C-nitro compound that can be used as a precursor in organic synthesis, for example, in the production of butylamine.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] The gas chromatograph separates components of a mixture which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio.[3] This method offers high sensitivity and specificity, making it ideal for the analysis of compounds like **1-nitrobutane**.

Experimental Protocols



Sample Preparation

A critical step in GC-MS analysis is the proper preparation of the sample to ensure it is suitable for injection and to minimize matrix interference.

Protocol for Standard Preparation:

- Solvent Selection: Choose a volatile organic solvent in which 1-nitrobutane is soluble, such as dichloromethane or hexane.[4]
- Stock Solution: Prepare a stock solution of 1-nitrobutane at a concentration of 1 mg/mL in the selected solvent.
- Working Standard: Dilute the stock solution to a final concentration of approximately 10
 μg/mL. This concentration is generally suitable for achieving a good signal-to-noise ratio with
 a 1 μL injection.[5]
- Vial Transfer: Transfer the working standard to a 1.5 mL glass autosampler vial.[4][5]

General Guidelines for Sample Preparation:

- Samples should be free of particulate matter. Centrifugation or filtration is recommended if solids are present.[4]
- Avoid the use of plastic vials or parafilm as these can introduce interfering compounds.
- For complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solidphase extraction (SPE) may be necessary to isolate and concentrate the analyte.[4]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point for the analysis of **1-nitrobutane**. Optimization may be required based on the specific instrument and analytical goals.



Parameter	Recommended Setting	
Gas Chromatograph		
GC Column	Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 μm, or equivalent (5%-phenyl)-methylpolysiloxane stationary phase.[6]	
Inlet	Split/Splitless	
Inlet Temperature	250 °C	
Injection Volume	1 μL	
Split Ratio	20:1 (can be adjusted based on sample concentration)	
Carrier Gas	Helium	
Flow Rate	1.2 mL/min (constant flow)	
Oven Temperature Program	Initial: 40 °C, hold for 2 minutesRamp: 10 °C/min to 150 °CHold: 2 minutes at 150 °C	
Mass Spectrometer		
Ion Source	Electron Ionization (EI)	
Ion Source Temperature	230 °C	
Quadrupole Temperature	150 °C	
Electron Energy	70 eV	
Acquisition Mode	Full Scan	
Scan Range	35 - 150 m/z	
Solvent Delay	2 minutes	

Data Presentation

The identification of **1-nitrobutane** is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The molecular weight of **1-nitrobutane** is 103.12 g/mol .[7]



Table 1: Characteristic Mass Spectral Data for 1-Nitrobutane

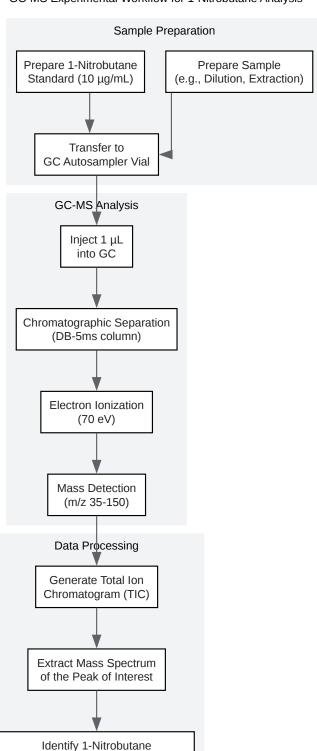
Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
27	31.1	[C ₂ H ₃] ⁺
29	100.0	[C₂H₅] ⁺
39	22.8	[C ₃ H ₃] ⁺
41	90.9	[C₃H₅] ⁺
43	4.3	[C ₃ H ₇] ⁺
55	23.3	[C ₄ H ₇] ⁺
57	87.6	[C ₄ H ₉] ⁺
103	Not typically observed	[M] ⁺ (Molecular Ion)

Data sourced from NIST and ChemicalBook.[8][9] The absence or low abundance of the molecular ion peak is common for nitroalkanes due to their facile fragmentation upon electron ionization.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **1**-nitrobutane.





GC-MS Experimental Workflow for 1-Nitrobutane Analysis

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(Retention Time & Mass Spectrum)

Caption: Workflow for 1-Nitrobutane analysis by GC-MS.



Fragmentation Pathway

The following diagram illustrates a simplified logical relationship of the fragmentation of **1-nitrobutane** in the mass spectrometer.

-ragmentation of 1-N

1-Nitrobutane (M)

m/z 103

-NO2

-NO2

[C₄H₉]⁺

m/z 57

-CH₄

[C₃H₅]⁺

m/z 41

-C

[C₂H₅]⁺

m/z 29

Simplified Fragmentation of 1-Nitrobutane

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Caption: Fragmentation of **1-Nitrobutane** in EI-MS.

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